molecular formula C19H38O5 B14266796 3,6,9,12-Tetraoxatricos-22-en-1-ol CAS No. 130727-46-7

3,6,9,12-Tetraoxatricos-22-en-1-ol

Cat. No.: B14266796
CAS No.: 130727-46-7
M. Wt: 346.5 g/mol
InChI Key: BCOJCGVLKOJIFX-UHFFFAOYSA-N
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Description

3,6,9,12-Tetraoxatricos-22-en-1-ol is an organic compound with the molecular formula C19H38O5. It is characterized by the presence of multiple ether linkages and a terminal hydroxyl group. This compound is part of a class of chemicals known for their surfactant properties, making them useful in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12-Tetraoxatricos-22-en-1-ol typically involves the reaction of long-chain alcohols with ethylene oxide under controlled conditions. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

3,6,9,12-Tetraoxatricos-22-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6,9,12-Tetraoxatricos-22-en-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6,9,12-Tetraoxatricos-22-en-1-ol is primarily based on its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. The molecular targets include lipid membranes and hydrophobic compounds, facilitating their solubilization and dispersion .

Comparison with Similar Compounds

Properties

CAS No.

130727-46-7

Molecular Formula

C19H38O5

Molecular Weight

346.5 g/mol

IUPAC Name

2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethanol

InChI

InChI=1S/C19H38O5/c1-2-3-4-5-6-7-8-9-10-12-21-14-16-23-18-19-24-17-15-22-13-11-20/h2,20H,1,3-19H2

InChI Key

BCOJCGVLKOJIFX-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCOCCOCCOCCOCCO

Origin of Product

United States

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